molecular formula C17H19N5O3 B2958744 9-(4-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848061-89-2

9-(4-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2958744
CAS RN: 848061-89-2
M. Wt: 341.371
InChI Key: MSUXCLCJUPDXTB-UHFFFAOYSA-N
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Description

9-(4-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H19N5O3 and its molecular weight is 341.371. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Conformation

Research by Wang et al. (2011) on a similar compound provided insights into its crystal structure, revealing a triclinic space group with interesting conformational features such as a central pyridine ring adopting a boat conformation and outer six-membered rings showing half-chair and distorted boat forms. These structural characteristics are crucial for understanding the compound's interactions and stability in different environments (Wang et al., 2011).

Biological Activity and Potential Applications

Several studies have explored derivatives of the compound for their biological activities, demonstrating its versatility in drug discovery:

  • Szymańska et al. (2016) investigated a series of pyrimido- and tetrahydropyrazino purinediones for their affinities to adenosine receptors, identifying compounds with potential as A1 adenosine receptor antagonists. This suggests applications in treating diseases related to these receptors, such as cardiovascular diseases (Szymańska et al., 2016).

  • Zygmunt et al. (2015) synthesized new derivatives showing significant analgesic and anti-inflammatory activities, highlighting the compound's therapeutic potential in pain management and inflammation treatment (Zygmunt et al., 2015).

  • Kaminski et al. (1989) synthesized analogues exhibiting antiinflammatory activity in a chronic inflammation model, indicating its utility in developing new antiinflammatory agents (Kaminski et al., 1989).

Chemical Properties and Synthesis

Research into the chemical properties and synthesis methods of related compounds offers insights into how the compound and its derivatives can be synthesized and modified for various scientific applications:

  • Mulakayala et al. (2012) detailed a method facilitated by molecular iodine for synthesizing 1,8-dioxo-octahydroxanthenes, including derivatives of the compound, showing good anti-proliferative properties. This method could be useful for developing anticancer agents (Mulakayala et al., 2012).

properties

IUPAC Name

9-(4-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-19-14-13(15(23)20(2)17(19)24)22-10-4-9-21(16(22)18-14)11-5-7-12(25-3)8-6-11/h5-8H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUXCLCJUPDXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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